![molecular formula C21H24FNO3S B15099783 N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide CAS No. 4888-20-4](/img/structure/B15099783.png)
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, a fluorinated benzamide moiety, and a propan-2-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring. This can be achieved through the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the fluorinated benzamide moiety. Finally, the propan-2-ylphenyl group is introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of solvents such as ethanol or dimethylformamide (DMF) to enhance the solubility of the reactants and improve the reaction rate. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiolan ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorinated benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The propan-2-ylphenyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-4-propan-2-yloxybenzamide
- N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dioxothiolan ring and the fluorinated benzamide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxothiolan moiety linked to a fluorinated benzamide structure. Its chemical formula is C16H18FNO3S, and it possesses unique properties that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of dioxothiolane have shown promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro assays revealed that these compounds could inhibit the growth of these pathogens at micromolar concentrations. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 125 to 1000 µg/mL, indicating moderate to strong activity against these organisms .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 250 |
Compound B | Escherichia coli | 500 |
Compound C | Candida albicans | 312 |
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways in microbial cells. It is hypothesized that the dioxothiolan ring interacts with thiol groups in enzymes critical for bacterial metabolism, leading to cell death.
Study 1: Antibacterial Efficacy
In a controlled study published in Molecules, researchers synthesized several derivatives of dioxothiolane and evaluated their antibacterial efficacy. The study found that certain modifications to the benzamide structure enhanced activity against resistant strains of bacteria. The results highlighted the importance of structural optimization in developing effective antimicrobial agents .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds against Candida albicans. The study demonstrated that specific derivatives had significant inhibitory effects, suggesting potential therapeutic applications in treating fungal infections. The research underscored the necessity for further exploration into the structure-activity relationship (SAR) of these compounds .
Properties
CAS No. |
4888-20-4 |
---|---|
Molecular Formula |
C21H24FNO3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H24FNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3 |
InChI Key |
FUZGDHXSAGKEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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